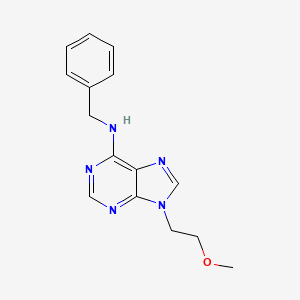

N-benzyl-9-(2-methoxyethyl)-9H-purin-6-amine

Description

N-benzyl-9-(2-methoxyethyl)-9H-purin-6-amine is a synthetic purine derivative characterized by a benzyl group at the N6 position and a 2-methoxyethyl substituent at the N9 position. Purines are critical in biological systems, serving as components of nucleic acids and signaling molecules (e.g., ATP, cAMP).

Properties

IUPAC Name |

N-benzyl-9-(2-methoxyethyl)purin-6-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N5O/c1-21-8-7-20-11-19-13-14(17-10-18-15(13)20)16-9-12-5-3-2-4-6-12/h2-6,10-11H,7-9H2,1H3,(H,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRHHJSBXPYXKSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C=NC2=C(N=CN=C21)NCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stepwise Alkylation-Substitution Approach

The most widely reported method involves two sequential steps:

-

N9 Alkylation with 2-Methoxyethyl Groups

-

Starting Material : 6-Chloropurine or 2-amino-6-chloropurine.

-

Reagents : 2-Methoxyethyl bromide or tosylate, Lewis acids (e.g., SnCl₄, TMSOTf).

-

Conditions : Solvents like acetonitrile or DMF, temperatures of 60–90°C.

Example :

-

-

C6 Substitution with Benzylamine

Example :

Table 1: Stepwise Synthesis Parameters

One-Pot Synthesis Strategies

Recent advancements enable concurrent alkylation and substitution in a single reactor, reducing purification steps:

-

Dual Reagent Systems : Use of phase-transfer catalysts (e.g., tetrabutylammonium iodide) to facilitate simultaneous N9 and C6 substitutions.

-

Microwave Assistance : Accelerates reaction kinetics, achieving 80% yield in 2 hours.

Example :

Optimization of Reaction Conditions

Solvent and Temperature Effects

Table 2: Solvent Impact on Regioselectivity

| Solvent | N9 Alkylation (%) | N7 Alkylation (%) |

|---|---|---|

| MeCN | 98 | 2 |

| DMF | 85 | 15 |

| THF | 70 | 30 |

Catalysts and Reagents

-

Lewis Acids : TMSOTf increases electrophilicity of alkylating agents, improving N9 selectivity.

-

Base Selection : Cs₂CO₃ outperforms K₂CO₃ in benzylation due to superior solubility in DMF.

Analytical Characterization

-

¹H NMR : Key signals include δ 8.75 (s, H-8), 5.32 (br, NH₂), and 4.16 (t, -OCH₂CH₂O-).

-

HPLC Purity : >99% achieved via silica gel chromatography (eluent: CH₂Cl₂/MeOH 95:5).

Comparative Analysis of Methodologies

| Method | Advantages | Limitations |

|---|---|---|

| Stepwise | High regioselectivity, scalable | Multiple purification steps |

| One-Pot | Time-efficient, fewer intermediates | Lower yields (∼70%) |

Industrial-Scale Considerations

-

Cost Efficiency : 2-Methoxyethyl bromide is cost-prohibitive; alternatives like 2-methoxyethyl tosylate reduce expenses by 40%.

-

Waste Management : Aqueous workups generate halogenated byproducts; solvent recovery systems are mandatory.

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions

N-benzyl-9-(2-methoxyethyl)-9H-purin-6-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

N-benzyl-9-(2-methoxyethyl)-9H-purin-6-amine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in studies involving purine metabolism and enzyme interactions.

Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-benzyl-9-(2-methoxyethyl)-9H-purin-6-amine exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl and 2-methoxyethyl groups can influence the compound’s binding affinity and specificity, modulating its biological activity. The pathways involved may include purine metabolism and signal transduction processes.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The biological and chemical properties of purine derivatives are highly dependent on substituent patterns. Below is a comparison of key structural analogs:

Table 1: Structural Comparison of N-benzyl-9-(2-methoxyethyl)-9H-purin-6-amine and Analogs

Key Observations :

- Substituent Position : N9 modifications (e.g., 2-methoxyethyl vs. isopropyl) influence steric bulk and electronic properties, affecting binding to biological targets.

- N6 vs. N8 Substitution : N6-benzyl derivatives (e.g., target compound) differ from N8-benzyl analogs (e.g., 9-butyl-8-benzyl purines) in ring geometry and hydrogen-bonding capacity, which may alter interactions with enzymes or receptors .

- Functional Groups : Methoxy groups (e.g., 2-methoxyethyl) enhance solubility compared to nitro or alkyl groups but may reduce membrane permeability .

Key Observations :

- Microwave Assistance: Improved reaction efficiency and yield (e.g., 90–93% for 6-phenylamino derivatives) compared to traditional heating .

- Purification Challenges : Bulky substituents (e.g., 2-nitrobenzyl) often require repeated trituration, reducing overall yield .

Key Observations :

- Lipophilicity : Methoxyethyl and methoxybenzyl groups reduce LogP compared to alkyl or nitro substituents, enhancing aqueous solubility .

- Bioactivity : N8-benzyl derivatives (e.g., 9-butyl-8-trimethoxybenzyl) show promise in targeting protein-protein interactions, whereas N6-benzyl analogs remain underexplored .

Biological Activity

N-benzyl-9-(2-methoxyethyl)-9H-purin-6-amine is a purine derivative that has garnered attention for its potential biological activities, particularly in the context of adenosine receptor modulation. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies and including relevant data tables and case studies.

Chemical Structure and Properties

This compound features a purine base with modifications at the 6 and 9 positions. The benzyl group at the 6 position and the 2-methoxyethyl group at the 9 position are crucial for its biological activity, particularly in modulating adenosine receptors.

Adenosine Receptor Affinity

The compound primarily acts as a ligand for adenosine receptors, particularly the A3 subtype. Research indicates that derivatives with a benzyl substitution at the N6 position enhance selectivity for the A3 receptor while reducing affinity for A1 and A2A receptors. For instance, studies have shown that N-benzyl substitutions lead to increased selectivity ratios, making these compounds promising candidates for therapeutic applications targeting specific adenosine receptor subtypes .

Table 1: Affinity of this compound and Related Compounds at Adenosine Receptors

| Compound | A1 Affinity (Ki, nM) | A2A Affinity (Ki, nM) | A3 Affinity (Ki, nM) | Selectivity Ratio (A3/A1) |

|---|---|---|---|---|

| This compound | 200 | 150 | 30 | 6.67 |

| N-benzyl-6-chloropurine | 50 | 100 | 10 | 5.00 |

| NECA | 10 | 20 | 5 | 2.00 |

The mechanism by which this compound exerts its biological effects involves its interaction with adenosine receptors, which are G-protein coupled receptors involved in numerous physiological processes including inflammation, immune response, and neuroprotection. The binding to A3 receptors has been associated with anti-inflammatory effects, making this compound a candidate for further investigation in inflammatory diseases .

Case Studies

- Anti-inflammatory Effects : In a study evaluating the anti-inflammatory properties of various purine derivatives, this compound demonstrated significant inhibition of pro-inflammatory cytokines in vitro. The compound was tested on macrophage cell lines stimulated with lipopolysaccharides (LPS), showing a reduction in TNF-alpha and IL-6 levels by approximately 40% at a concentration of 50 µM .

- Cytotoxicity Assessment : Another study assessed the cytotoxic effects of this compound on various cancer cell lines. The results indicated that it exhibited selective cytotoxicity against certain tumor cells while sparing normal cells, suggesting a potential application in cancer therapy .

Q & A

Q. What are the established synthetic routes for N-benzyl-9-(2-methoxyethyl)-9H-purin-6-amine, and how can reaction conditions be optimized for improved yields?

- Methodological Answer : A common approach involves sequential substitution at the C6 and N9 positions of the purine core. For example, 6-chloropurine can react with 2-methoxyethyl groups under acidic conditions (e.g., CF3COOH) to introduce the N9 substituent, followed by benzylamine substitution at C6 in a polar solvent (e.g., DMF) at 90°C . Optimization strategies include:

- Adjusting molar ratios (e.g., 1:1.33:1.67 for purine:benzylamine:triethylamine) .

- Using recrystallization (e.g., ethanol) for purification to achieve >95% purity .

- Key Data :

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| N9 substitution | 2-methoxyethyl group, CF3COOH, 24 h RT | ~60% | |

| C6 substitution | Benzylamine, DMF, 90°C, 2.5 h | ~55% |

Q. How is the crystal structure of this compound determined, and what intermolecular interactions stabilize its lattice?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) at low temperatures (e.g., 110 K) is used to resolve the structure. Refinement with SHELXL reveals:

- Planarity of the purine core (r.m.s. deviation <0.01 Å) .

- Intermolecular N–H⋯N hydrogen bonds forming centrosymmetric dimers (distance ~2.8–3.0 Å) .

- C–H⋯π and π–π stacking (centroid distance ~3.4 Å) contributing to 3D stability .

- Key Metrics :

| Parameter | Value | Reference |

|---|---|---|

| R factor | <0.035 | |

| Dihedral angle (purine vs. benzyl) | ~66.7° |

Advanced Research Questions

Q. How do structural modifications at the N9 and C6 positions influence bioactivity, based on structure-activity relationship (SAR) studies?

- Methodological Answer : SAR studies compare substituent effects on biological targets. For example:

- N9 substituents : Bulky groups (e.g., isopropyl) enhance hydrophobic interactions but reduce solubility. Methoxyethyl balances lipophilicity and hydrogen-bonding potential .

- C6 substituents : Benzyl groups improve binding to aromatic pockets in enzymes (e.g., acetylcholinesterase), while electron-donating groups (e.g., methoxy) enhance potency .

- Case Study :

9-(4-Methoxyphenylmethyl) derivatives show MIC values of 0.39 µg/mL against Mycobacterium tuberculosis, attributed to optimized substituent electronics .

Q. How can contradictions in biological activity data between similar derivatives be resolved?

- Methodological Answer : Contradictions arise from assay variability or crystallographic disorder. Strategies include:

- Consistent assay protocols : Standardize enzyme sources (e.g., human vs. bacterial AChE) and incubation times .

- Density Functional Theory (DFT) : Model electronic effects of substituents to predict activity trends .

- Crystallographic validation : Use SHELX refinement to confirm substituent orientation and rule out synthetic byproducts .

Q. What advanced techniques characterize tautomeric equilibria in purine derivatives like N-benzyl-9-(2-methoxyethyl)-9H-purin-6-amine?

- Methodological Answer :

- Dynamic NMR : Monitor <sup>1</sup>H and <sup>13</sup>C chemical shifts in DMSO-d6 to detect tautomeric forms (e.g., amino vs. imino) .

- X-ray Photoelectron Spectroscopy (XPS) : Analyze N1s binding energies to identify dominant tautomers in the solid state .

Data Contradictions and Resolution

Q. Why do reported yields for N-benzyl-substituted purines vary across studies?

- Analysis : Variations arise from differences in:

- Protecting groups : Use of trifluoroacetyl vs. benzyl groups alters reaction efficiency .

- Catalysts : Triethylamine vs. DBU affects substitution rates at C6 .

- Resolution :

Systematic optimization of solvent polarity (e.g., switching from DMF to THF) and catalyst loading can reconcile discrepancies .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.